
Porfiromycin
Structure
3D Structure
Propriétés
IUPAC Name |
(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-52-5 | |
Record name | Porfiromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Description
Historical Context and Chemical Classification of Porfiromycin
Isolation and Discovery from Streptomyces ardus
Porfiromycin was isolated from the fermentation broth of Streptomyces ardus boisestate.educancer.gov. Streptomyces ardus is a bacterial species belonging to the genus Streptomyces, known for its ability to produce various natural products, and was originally isolated from soil wikipedia.org. The definitive structure of this compound was elucidated by Webb and coworkers in 1962 boisestate.eduacs.org. This discovery was part of broader investigations into the structures of related compounds, including mitomycins A, B, and C boisestate.eduacs.org.
Classification within the Mitomycin Family: An N-Methylated Mitomycin C Analogue
This compound is classified as a member of the mitomycin family of compounds nih.gov. It is specifically recognized as an N-methyl derivative of the antineoplastic antibiotic mitomycin C boisestate.educancer.govwikipedia.orgmedchemexpress.comoup.com. Mitomycin C, a foundational compound in this family, was originally isolated from cultures of the soil bacterium Streptomyces caespitosus boisestate.eduoup.comresearchgate.net.
The mitomycin family, to which this compound belongs, is structurally characterized by a tetracyclic pyrrolo-indole skeleton. Key features of this core structure include an aziridine (B145994) ring, a carbamoyl (B1232498) moiety, and a bridged carbinolamine boisestate.edu. The distinguishing characteristic of this compound, setting it apart from mitomycin C, is the presence of an N-methyl group boisestate.edumedchemexpress.comoup.com. This N-methylation is a critical structural modification that defines this compound as an analogue of mitomycin C.
The following table provides a comparison of key chemical identification details for this compound and Mitomycin C, highlighting their structural relationship and origins:
Compound | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID | Source Organism | Structural Relationship to Mitomycin C |
This compound | C₁₆H₂₀N₄O₅ | 348.359 | 13116 | Streptomyces ardus | N-methyl derivative |
Mitomycin C | C₁₅H₁₈N₄O₅ | 334.33 | 5359459 | Streptomyces caespitosus | Parent compound |
Biosynthesis Pathways of Porfiromycin
Microbial Production by Streptomyces Species (e.g., Streptomyces ardus, Streptomyces verticillatus)
Porfiromycin is primarily obtained from the fermentation broths of certain Streptomyces bacterial species. Notably, Streptomyces ardus is a well-documented producer of this compound. google.comdrugfuture.comwikipedia.org The species Streptomyces ardus was specifically assigned its name after this compound was first isolated from its culture, distinguishing it from previously known Streptomyces strains. researchgate.net Another significant producer of this compound is Streptomyces verticillatus. google.comdrugfuture.com Beyond this compound, Streptomyces verticillatus is also known for producing other important compounds, including mitomycin D and the bleomycins. google.comuni-frankfurt.de
Elucidation of Biosynthetic Precursors (e.g., 3-Amino-5-hydroxybenzoic Acid Derivatives)
The core structure of this compound, known as the mitosane core, is biosynthetically assembled from three primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). nih.govbeilstein-journals.orgasm.org Among these, AHBA serves as a crucial intermediate, also acting as a common precursor for other significant anticancer agents such as rifamycin (B1679328) and ansamycin. beilstein-journals.org
Experimental evidence supporting AHBA's role includes studies demonstrating the efficient and specific incorporation of [carboxy-13C]AHBA into the C-6 methyl group of this compound. nih.gov The de novo biosynthesis of AHBA itself originates directly from the shikimate pathway. nih.govmsu.edu However, it has been observed that direct incorporation of shikimic acid or other shikimate-derived amino acids into the mC7N unit (which is derived from AHBA) of mitomycin C or ansamycins does not occur. nih.gov Instead, intermediates such as aminoDAHP, 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) have been shown to be efficiently converted into AHBA by cell extracts from Amycolatopsis mediterranei, a rifamycin producer. nih.gov Furthermore, 3-amino-5-hydroxybenzoic acid has been identified in other Streptomyces species, including Streptomyces collinus, as well as in Salinispora arenicola. nih.gov The incorporation of [1-13C]-3-amino-5-hydroxybenzoate into this compound has also been specifically observed. msu.edu
A notable research finding indicated that the addition of (methylene-2H2)-3-amino-5-hydroxybenzyl alcohol hydrochloride to growing cultures of Streptomyces verticillatus inhibited this compound production. Despite this inhibition, no deuterium (B1214612) incorporation into this compound was observed, and the isotopic composition of the recovered alcohol remained unchanged, highlighting its role in the metabolic pathway leading to this compound. publish.csiro.au
Enzymatic Steps and Intermediates in this compound Biosynthesis
While the complete enzymatic cascade for this compound biosynthesis is complex and still under investigation, insights can be drawn from studies on the closely related mitomycin C, which shares the same mitosane core. The biosynthesis of this core involves the assembly of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. nih.govbeilstein-journals.orgasm.org
Key enzymatic steps involve specific synthases and transferases. For instance, a gene designated mitA, responsible for AHBA synthesis, has been identified in Streptomyces lavendulae. This gene encodes an AHBA synthase, and its disruption completely blocked the production of mitomycin C. nih.govasm.org Downstream of mitA, another gene, mitB, encoding a glycosyltransferase, was found. The disruption of mitB also resulted in the abrogation of mitomycin C synthesis, suggesting that these genes are part of a cluster crucial for the assembly of the mitosane class of natural products. nih.govasm.org this compound itself is distinguished from mitomycin C by an N-methyl group. wikipedia.org Specifically, this compound is synthesized through the methylation of the aziridine (B145994) ring present in mitomycin C. beilstein-journals.org
Table 1: Chemical Compounds and Corresponding PubChem CIDs
Compound Name | PubChem CID |
This compound | 13116 |
3-Amino-5-hydroxybenzoic Acid | 127115 |
Table 2: Microbial Producers of this compound
Microbial Species | Role in Production |
Streptomyces ardus | Primary Producer |
Streptomyces verticillatus | Producer |
Molecular Mechanisms of Action: Dna Interaction and Cellular Effects
Bioreductive Activation Pathways of Porfiromycin
Enzymatic Reduction Mechanisms
Two-Electron Reductive Pathways (Hydroquinone Formation)
Role of NAD(P)H:Quinone Oxidoreductase (DT-Diaphorase/FpD)
NAD(P)H:Quinone Oxidoreductase (NQO1), also known as DT-diaphorase or FpD, is a flavoprotein that catalyzes the two-electron reduction of quinones aacrjournals.orgnih.govwikipedia.org. While DT-diaphorase is known to activate mitomycin C, its role in the aerobic activation of this compound appears to be minor nih.govnih.govnih.gov. Studies suggest that this compound is preferentially activated through a one-electron reductive pathway nih.gov. However, a deficiency in DT-diaphorase activity can contribute to aerobic resistance to this compound, indicating its involvement, albeit potentially less dominant than other pathways under certain conditions nih.govnih.gov. Soluble extracts of cells can reduce this compound more effectively at acidic pH, and both NADH and NADPH can serve as electron donors for this reduction, suggesting the involvement of quinone reductase (DT-diaphorase) in this compound reduction nih.gov.
Oxygen-Dependent Activation and Hypoxia Selectivity
This compound exhibits a notable oxygen-dependent activation profile, leading to its preferential toxicity in hypoxic cellular environments wikipedia.orgnih.govnih.govaacrjournals.orgnih.gov. This selectivity is a critical aspect of its potential therapeutic application, as solid tumors often contain regions of hypoxia that are resistant to conventional therapies nih.govmdpi.comyale.edupnas.orgscispace.comtandfonline.com.
Hypoxic cells within solid tumors represent a therapeutically resistant population due to the oxygen deficit, which, paradoxically, creates an environment conducive to reductive processes nih.govyale.edu. This compound, like other mitomycin antibiotics, undergoes reductive activation by various oxidoreductases, a process essential for its therapeutic effects nih.govyale.edupnas.org. The rate of this compound uptake into hypoxic cells is more rapid than into aerobic cells at equal drug concentrations nih.govaacrjournals.orgnih.gov. Furthermore, hypoxic cells accumulate this compound in concentrations well exceeding those in the extracellular medium, suggesting intracellular sequestration, likely due to reductive activation and covalent binding to cellular structures nih.govaacrjournals.orgnih.gov. This sequestration is not observed in aerobic cells, which exhibit rapid efflux of the drug nih.govaacrjournals.org. This differential uptake and retention are directly correlated with the preferential toxicity of this compound to hypoxic cells nih.govaacrjournals.org.
The ability of this compound to generate oxygen free radicals following biological activation has been measured, with various biological reducing systems such as tumor cell sonicates, NADPH-cytochrome c reductase, xanthine (B1682287) oxidase, and mitochondria researchgate.net. While mitomycin C and some analogues produced hydroxyl radicals, this compound did not appear to form these radicals researchgate.net.
Oxygen Sensitivity of Reductive Activation
Activation by Human Apurinic/Apyrimidinic Endonuclease 1 (HAP1) Redox Function
Human Apurinic/Apyrimidinic Endonuclease 1 (HAP1), also known as APE1/Ref-1, is a multifunctional protein primarily involved in DNA base excision repair, but it also possesses a redox function oup.comoup.commdpi.comfrontiersin.org. Studies have shown that the overexpression of HAP1 protein can sensitize cells to the lethal effects of bioreductive drugs, including this compound oup.comoup.commdpi.com. This increased sensitivity is attributed to the redox function of HAP1, as a mutated HAP1 protein lacking this redox function did not confer the same sensitization oup.comoup.com. This suggests that HAP1, through its redox activity, can contribute to the bioreductive activation of alkylating drugs like this compound used in cancer chemotherapy oup.comoup.com.
DNA Adduction and Cross-Linking by Activated this compound
The primary mechanism of this compound's cytotoxic action involves its interaction with DNA, leading to the formation of adducts and cross-links wikipedia.orgnih.govacpjournals.orgboisestate.edunih.govaacrjournals.org. Upon reductive activation, this compound becomes a reactive species that alkylates DNA wikipedia.orgyale.eduresearchgate.netnih.govnih.gov.
Research has identified that this compound forms both mono- and bis-adducts in cellular DNA nih.govnih.gov. Specifically, three major adducts have been identified:
Two mono-adducts consisting of deoxyguanosine linked at its N2-position to the C-1 of this compound.
10-decarbamoyl this compound.
A bis-adduct where this compound is cross-linked to two deoxyguanosines at their N2-positions nih.govnih.gov.
The N2 position of deoxyguanosine is identified as the major monofunctional alkylating site for DNA alkylation by this compound nih.gov. Importantly, more adducts, particularly bis-adducts (interstrand cross-links), are formed under hypoxic conditions compared to aerobic conditions nih.gov. These interstrand cross-links are considered critical lesions responsible for inhibiting DNA synthesis and ultimately leading to cell death wikipedia.orgcore.ac.ukyale.edunih.govaacrjournals.orgnih.govoup.com. The number of cross-links required to induce a given amount of cell kill remains similar regardless of the specific mitomycin employed or the degree of oxygenation, reinforcing the concept that DNA cross-linking is a crucial determinant of cytodestruction nih.gov.
Table 1: Key DNA Adducts Formed by Activated this compound
Adduct Type | Description | Primary Alkylation Site | Formation under Hypoxia vs. Aerobic Conditions |
Mono-adduct | Deoxyguanosine linked at its N2-position to the C-1 of this compound | N2 of deoxyguanosine | More formed under hypoxia nih.gov |
Mono-adduct | 10-decarbamoyl this compound | N/A | More formed under hypoxia nih.gov |
Bis-adduct | This compound cross-linked to two deoxyguanosines at their N2-positions | N2 of deoxyguanosine | More formed under hypoxia nih.gov |
Interstrand Cross-link | Covalent linkage between complementary DNA strands via this compound | N2 of deoxyguanosine | Enhanced under hypoxia wikipedia.orgcore.ac.ukyale.edunih.govaacrjournals.orgoup.com |
Single-strand breaks | Breaks in the DNA backbone | N/A | Result of this compound action wikipedia.org |
Cellular Pharmacology of Porfiromycin
Cellular Uptake and Intracellular Retention
The cellular uptake and intracellular retention of porfiromycin (PFM) have been investigated in various cell lines, including HCT 116 human colon carcinoma cells and human red blood cells (RBCs). Studies indicate that the uptake of PFM exhibits both a fast and a slow phase of linear increase nih.gov. This accumulation is temperature-dependent, with a temperature coefficient (Q10 24-37°C) of 2.3 ± 0.3, but it is not saturable with external drug concentrations ranging from 2 to 100 µM nih.gov. Furthermore, PFM uptake is not significantly affected by various metabolic inhibitors, nor does it demonstrate competitive inhibition by unlabeled PFM or mitomycin C nih.gov. Efflux of cellular radioactivity is also unaffected by these inhibitors, suggesting that the uptake and efflux of PFM in these cells primarily occur through a passive diffusion process nih.gov.
Differential Uptake and Retention in Hypoxic Cells
A crucial aspect of this compound's cellular pharmacology is its differential behavior in hypoxic (low-oxygen) versus aerobic (oxygenated) cells. The uptake of this compound into hypoxic cells is notably more rapid than into aerobic cells when exposed to equal drug concentrations nih.govnih.gov. Hypoxic cells also demonstrate a remarkable ability to accumulate the drug in concentrations well exceeding those in the extracellular medium, a phenomenon attributed to drug sequestration within these cells nih.govnih.govnih.gov. This sequestration mechanism is not observed in aerobic cells, which, conversely, exhibit a very rapid efflux of this compound upon removal of the extracellular drug, leading to an equilibrium between intracellular and extracellular drug concentrations nih.govnih.gov. This preferential retention in oxygen-deficient cells contributes significantly to this compound's selective activity nih.gov. Compared to its analogue, mitomycin C, this compound produces a greater differential kill of hypoxic EMT6 cells relative to their oxygenated counterparts nih.gov.
Table 1: Differential Cellular Behavior of this compound
Cellular Condition | Uptake Rate | Intracellular Accumulation | Efflux Rate | Sequestration |
Hypoxic Cells | More rapid | High (exceeds extracellular) | Slower | Present |
Aerobic Cells | Slower | Equilibrium with extracellular | Rapid | Absent |
Correlation Between Drug Uptake and Selective Cellular Effects
There is a direct correlation between the rate of this compound uptake and its cytotoxicity under both aerobic and hypoxic conditions nih.govnih.gov. The observed differences in the uptake and retention of this compound are directly associated with its preferential toxicity towards hypoxic cells nih.govnih.gov. In hypoxic conditions, EMT6 cell sonicates reduce this compound and mitomycin C to reactive electrophiles at similar rates, a finding that correlates with their respective cytotoxic effects nih.gov. This highlights that the differential accumulation and retention of the drug in hypoxic environments are key determinants of its selective cellular effects.
Metabolic Transformations and Metabolite Identification in Cellular Systems
This compound undergoes extensive metabolic transformations within cellular systems. Studies involving rat liver preparations under aerobic conditions have been instrumental in isolating and identifying its major metabolites. The metabolism of this compound by rat liver preparations in an aqueous potassium phosphate (B84403) buffer containing an NADPH generating system at 37°C results in the formation of several distinct metabolites.
Identification of Mitosene Analogues as Primary Metabolites
A total of eight metabolites of this compound have been identified as mitosene analogues following metabolism in rat liver preparations. Among these, three are recognized as primary metabolites: 2-methylamino-7-aminomitosene, 1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene, and 1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene. These primary metabolites are consistent with those previously observed under hypoxic conditions using purified rat liver NADPH-cytochrome c reductase.
Table 2: Primary Mitosene Analogues of this compound Metabolism
Metabolite Name | Type |
2-methylamino-7-aminomitosene | Primary Mitosene |
1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene | Primary Mitosene |
1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene | Primary Mitosene |
Formation of Phosphate Adducts and Dimeric Adducts
Beyond the primary mitosene analogues, the metabolic process of this compound also leads to the formation of more complex adducts. The reactive metabolite 2-methylamino-7-aminomitosene undergoes further activation through the loss of carbamic acid at the C-10 position. This activated intermediate then links with the 7-amino group of the primary metabolites, resulting in the formation of two distinct dimeric adducts. Additionally, three specific phosphate adducts have been identified within the incubation system: 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate, 1,2-cis-2-methylamino-7-aminomitosene-1-phosphate, and 1,2-trans-2-methylamino-7-aminomitosene-1-phosphate. The configurations of these diastereoisomeric metabolites were determined using 1H NMR and phosphatase digestion.
Table 3: Identified Adducts of this compound Metabolism
Adduct Type | Specific Adducts |
Dimeric | Two distinct dimeric adducts (from 2-methylamino-7-aminomitosene) |
Phosphate | 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate |
1,2-cis-2-methylamino-7-aminomitosene-1-phosphate | |
1,2-trans-2-methylamino-7-aminomitosene-1-phosphate |
Proposed In Vitro Metabolic Pathways
Based on the comprehensive profile of identified metabolites, including the various mitosene analogues, phosphate adducts, and dimeric adducts, in vitro metabolic pathways for this compound have been proposed. These pathways provide direct evidence for understanding the reactive nature and hepatic metabolism of this compound. The identification of these specific metabolic products elucidates the biochemical transformations this compound undergoes within cellular systems, which are critical for its mechanism of action.
Molecular Interactions with Cellular Targets Beyond DNA
One significant cellular target identified for mitomycin C, and by extension its derivative this compound, is Thioredoxin Reductase (TrxR) . TrxR is a pivotal enzyme within the thioredoxin system, which is essential for maintaining cellular redox homeostasis and is frequently found to be overexpressed in various cancer cells. Detailed research findings demonstrate that mitomycin C can inhibit TrxR both in vitro and in vivo. The proposed chemical mechanism for this inhibition involves the bioreduction of the quinone ring of mitomycin C by the selenolthiol active site of TrxR. This initial reduction leads to the formation of a highly reactive intermediate that subsequently alkylates the enzyme's active site, thereby inactivating TrxR. Studies have shown that the disulfide reducing activity of TrxR is virtually unaffected when incubated with mitomycin C in the absence of NADPH, indicating that the inhibition necessitates a reduced selenolthiol active site. This inhibition of TrxR is considered to play a major role in the biological mode of action and cytotoxicity of mitomycins.
Beyond TrxR, evidence also suggests that mitomycins, including this compound, can interact with ribosomal RNA (rRNA) . The inhibition of ribosomal RNA has been proposed as a novel cytotoxic mechanism for bioreductive drugs such as mitomycins. Interactions with rRNA can disrupt vital cellular processes, including protein synthesis, further contributing to the antineoplastic efficacy of these compounds.
The engagement of this compound with multiple cellular targets, such as TrxR and rRNA, exemplifies a "promiscuous" or "dirty" drug action. This multi-target approach, where a single agent simultaneously impacts several cellular events, is increasingly recognized as a factor contributing to the proven therapeutic effectiveness of certain antitumor agents.
Synthetic Strategies and Analog Development for Porfiromycin
Design Principles for New Porfiromycin Analogues
The design of new this compound analogues primarily focuses on achieving selectivity, specifically targeting cancerous cells while minimizing effects on non-cancerous cells. nih.gov This approach mirrors strategies used in antimicrobial development, although cancer cells present unique challenges due to their metabolic overlap with host cells and ability to evade the immune system. nih.gov
Strategies for improving the pharmacological profiles of this compound analogues include enhancing selective DNA-bonding properties and exploring bioreductive drug activation. acs.orgimrpress.com For instance, tethering this compound to antisense oligodeoxynucleotides has been explored to diminish indiscriminate alkylation of DNA guanine (B1146940) residues, thereby potentially reducing toxicity and improving target selectivity. acs.org Another approach involves identifying reductase enzymes overexpressed in tumor cells, which can bioactivate prodrugs, leading to selective toxicity in hypoxic tumor environments. nih.govimrpress.com
Chemical Modifications and Synthetic Methodologies
Various chemical modifications and synthetic methodologies have been employed to create this compound analogues, aiming to alter their reactivity, stability, and targeting capabilities.
Semisynthetic this compound analogues, such as KW-2149 and BMS-181174, have been prepared to achieve improved pharmacological profiles. acs.orgacs.orgnih.govresearchgate.net this compound itself is synthesized by the methylation of the aziridine (B145994) of mitomycin C. beilstein-journals.org An efficient four-step procedure has been reported for the preparation of C(10) halogen 10-des(carbamoyloxy)porfiromycins. researchgate.net New mitomycin C and this compound analogues have also been prepared by treating mitomycin A and N-methylmitomycin A with various amines, including aziridines, allylamines, propargylamines, chloroalkylamines, hydroxyalkylamines, glycine (B1666218) derivatives, aralkylamines, and heterocyclic amines. researchgate.net
Modifications at the quinone and aziridine moieties are crucial for altering the drug's activity. The importance of the this compound C(7) structure and nucleophile for quinone cyclization has been determined, demonstrating that both C(7) and C(8) annulation processes can occur. researchgate.netclockss.orgresearchgate.net For example, 7-N-(2-mercaptoethyl)this compound is a thiol that can cyclize at one or more sites, forming an equilibrium isomeric mixture. researchgate.netclockss.org Studies have shown that cyclization can proceed at the quinone C(7) and C(8) sites, with the cyclization being dependent on the structure of the C(7) substituent. clockss.org
The preparation of cyclic disulfide and iminothis compound analogues represents a significant area of research. A novel 7-N-(1′-amino-4′,5′-dithian-2′-yl)this compound C(8) cyclized imine (referred to as compound 6 in some studies) and its reference compound, 7-N-(1′-aminocyclohex-2′-yl)this compound C(8) cyclized imine (compound 13), have been synthesized and evaluated. acs.orgacs.orgnih.gov this compound 6 contains a disulfide unit that, upon cleavage, can provide thiols affecting drug reactivity. acs.orgacs.orgnih.gov Phosphines have been shown to dramatically accelerate the activation and solvolysis of compound 6 compared to compound 13. acs.orgacs.orgnih.gov Both compounds 6 and 13 efficiently cross-linked DNA, with compound 6 being more efficient than compound 13. acs.orgacs.orgnih.gov The enhanced levels of interstrand cross-link adducts for 6 and 13 are attributed to a nucleophile-assisted disulfide cleavage process that facilitates this compound activation and nucleophile adduction. acs.orgacs.orgnih.gov The C(8) iminoporfiromycins 6 and 13 displayed anticancer profiles similar to other semisynthetic analogues like KW-2149. acs.orgacs.orgnih.gov
Tethering strategies involve linking this compound to other molecules to improve its properties, such as selective delivery and reduced toxicity. One notable approach involves conjugating this compound with oligodeoxynucleotides. acs.orgrsc.orggoogle.com This strategy aims to improve the selective DNA-bonding properties of mitomycins. acs.org For example, a novel strategy has been developed for attaching oligodeoxynucleotides to mitomycins, with preliminary studies showing their use in inhibiting smooth muscle cell proliferation. acs.org It was speculated that tethered this compound would exhibit reduced toxicity compared to the parent drug, as attachment to an antisense oligodeoxynucleotide could diminish indiscriminate alkylation of DNA guanine residues. acs.org Such conjugates have been shown to be less cytotoxic than this compound alone and may offer more target-selective therapeutic agents. acs.org
Design and Synthesis of Quinone-Cyclized Porfiromycins
The design and synthesis of novel mitomycins engineered to undergo quinone cyclization have been explored, with a focus on this compound analogues. clockss.orgresearchgate.net This research aimed to understand if nucleophiles tethered at the C(7) this compound site could cyclize to form C(6), C(7), and C(8) adducts. clockss.org Studies confirmed that cyclization can occur at both the quinone C(7) and C(8) sites, and that the cyclization process is dependent on the structure of the C(7) substituent. clockss.orgresearchgate.net
This compound analogues, rather than mitomycin derivatives, were specifically synthesized to prevent N(1a)-C(5a) cyclization processes. clockss.org Two main this compound series were prepared: Series A, containing a C(7)-substituted cyclohexylamino unit, and Series B, featuring a C(7)-substituted piperidino moiety. clockss.org A two-carbon (C2) bridge was maintained between the C(7) amino unit and the terminal nucleophile in both series, a structural factor retained due to its presence in other cytotoxic analogues. clockss.org
For instance, porfiromycins 6 and 13 demonstrated efficient cross-linking of EcoRI-linearized pBR322 DNA upon the addition of Et₃P. researchgate.net Enhanced levels of interstrand cross-link (ISC) adducts were observed for compounds 6 and 13 compared to this compound (7), with compound 6 proving more efficient than 13. researchgate.net The notable Et₃P-mediated rate enhancements for the solvolysis of 6 (compared to 13 and a N(7)-substituted analogue of 1) and the increased ISC adduct levels for 6 (compared to 13 and 7) are attributed to a nucleophile-assisted disulfide cleavage process. researchgate.net This process facilitates this compound activation and subsequent adduction with nucleophiles such as methanol (B129727) (MeOH) or DNA. researchgate.net
Development of 7-Alkoxymitosanes
The development of 7-alkoxymitosanes involved the discovery of a facile alcoholysis reaction of 7-methoxymitosanes and 5-methoxyindolequinone under basic conditions. nih.govdoi.org This reaction enabled the synthesis of a series of 7-alkoxymitosanes from mitomycins A and B. nih.govdoi.org
These synthesized 7-alkoxymitosanes exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.govdoi.org Furthermore, they acted as potent inhibitors of cultivating HeLa S-3 cells in vitro. nih.govdoi.org Among the synthesized compounds, 7-n-propoxy-7-demethoxymitomycin A (compound 2) demonstrated the strongest antitumor activity against solid type Sarcoma-180 in mice. nih.govdoi.org
Biological Evaluation of Synthetic Analogues: Impact on DNA Cross-Linking and Bioreduction
The biological evaluation of this compound and its synthetic analogues has provided insights into their impact on DNA cross-linking and bioreduction. This compound has been identified as a poorer substrate for the two-electron-reducing enzyme DT-diaphorase (DTD; NAD(P)H:quinone oxidoreductase, NQO1) compared to its parental compound, mitomycin C. tandfonline.com This characteristic contributes to this compound's greater hypoxic selectivity. tandfonline.com While preclinical studies for this compound were encouraging, clinical trials did not show significant benefit over mitomycin C when combined with radiotherapy. tandfonline.com
Research has also compared the cytotoxicity and DNA cross-linking abilities of this compound with other analogues. For instance, decarbamoyl mitomycin C (DMC), an analogue structurally identical to mitomycin C except for the replacement of the carbamoyl (B1232498) group at the C-10 position by a non-alkylating hydroxyl group, was studied to understand the role of cross-linkage in cytotoxicity. yale.edu While DMC was expected to form fewer bisadducts with DNA, tissue culture experiments suggested it was at least as toxic as mitomycin C to certain cell lines. yale.edu Surprisingly, DMC induced 20–30 times more total DNA adducts than mitomycin C in EMT6 cells, yet its interstrand cross-linking activity was weaker, representing only 7% of total adducts compared to 27% for mitomycin C. researchgate.net For both DMC and mitomycin C, cytotoxicity correlated with DNA cross-linking activities rather than the total monoadduct burden. researchgate.net
Other analogues, such as N-(N',N'-dimethylaminomethylene)amine analogue of mitomycin C (BMY-25282) and N-(N',N'-dimethylaminomethylene)amine analogue of this compound (BL-6783), were also evaluated. researchgate.net this compound was found to be considerably less cytotoxic to aerobic EMT6 cells than mitomycin C, whereas BMY-25282 and BL-6783 were significantly more toxic. researchgate.net The relative abilities of these compounds to generate oxygen free radicals following biological activation were measured using various biological reducing systems, including tumor cell sonicates, NADPH-cytochrome c reductase, xanthine (B1682287) oxidase, and mitochondria; all four mitomycin antibiotics produced oxygen radicals upon biological reduction. researchgate.net
Further studies explored this compound-phosphorothioate oligodeoxynucleotide conjugates, designed to improve selective DNA bonding. acs.org These conjugates demonstrated biological activity, including inhibition of human aortic smooth muscle cell (HASMC) proliferation and inhibition of high-affinity binding of basic fibroblast growth factor (bFGF) to HASMC. acs.org One specific adduct, compound 29, reduced the number of FGFR1 receptors on HASMC surfaces, suggesting down-regulation of FGFR1 gene expression. acs.org Compound 29 also inhibited cultured HASMC proliferation and was less cytotoxic than unconjugated this compound, indicating that these conjugates may offer improved target selectivity and reduced toxicity compared to either mitomycin or this compound alone. acs.org
Porfiromycin in the Context of Hypoxia Activated Prodrugs Haps
Conceptual Framework for Porfiromycin as a Hypoxia-Activated Prodrug
The therapeutic efficacy of this compound as a hypoxia-activated prodrug hinges on its bioreductive activation, a process that transforms the relatively inert prodrug into a potent cytotoxic agent under specific oxygen-deficient conditions. The activation pathway typically commences with a one-electron reduction of the quinone moiety of this compound, primarily catalyzed by various flavin-dependent oxidoreductases present within cells.
Under well-oxygenated (normoxic) physiological conditions, the radical anion intermediate formed during this initial one-electron reduction is highly reactive and readily undergoes re-oxidation by molecular oxygen. This leads to a "futile redox cycle," where the prodrug is regenerated, and reactive oxygen species are produced, thereby preventing the accumulation of cytotoxic metabolites and minimizing systemic toxicity to healthy tissues.
Conversely, in the severely oxygen-deprived (hypoxic) microenvironment characteristic of many solid tumors, the re-oxidation pathway is significantly attenuated due to the limited availability of molecular oxygen. This allows the radical anion intermediate to persist for a longer duration, facilitating its further reduction to highly reactive, cytotoxic species. These activated forms of this compound function as bioreductive alkylating agents, primarily by interacting with and alkylating DNA. This interaction results in the formation of DNA interstrand cross-links and single-strand breaks, which critically inhibit DNA synthesis and ultimately lead to cancer cell death. Key cellular reductases, including cytochrome P450 reductase, DT-diaphorase, and nitroreductase, are implicated in the enzymatic activation of HAPs like this compound.
Exploitation of Tumor Hypoxia for Selective Activation
Solid tumors frequently exhibit regions of hypoxia, a consequence of rapid cellular proliferation coupled with an inadequate and disorganized vascular supply. This low-oxygen state triggers adaptive cellular responses, notably the upregulation of hypoxia-inducible factor-1 alpha (HIF-1α) and an increase in the activity of various oxidoreductases. This compound is designed to specifically leverage this altered tumor microenvironment for its selective activation.
The elevated levels of reducing equivalents and oxidoreductases in hypoxic cancer cells provide the necessary biochemical machinery for the efficient bioreduction of this compound to its active cytotoxic form. This mechanism ensures that this compound remains largely inactive and non-toxic in well-oxygenated normal tissues, while being selectively converted into its therapeutic form within the oxygen-deficient tumor compartments.
This inherent selectivity offers a crucial therapeutic advantage: it concentrates the cytotoxic effect within the tumor, leading to a greater dose intensity of the active agent in the target tissue while mitigating off-target systemic toxicity. The preferential toxicity of this compound towards hypoxic cells is particularly valuable, as these cells are often resistant to conventional chemotherapies and radiotherapy due to their slow proliferation rates and reduced oxygen-dependent drug activation mechanisms. By targeting these resistant hypoxic populations, this compound represents a strategy to overcome a significant barrier to effective cancer treatment.
Comparative Analysis with Other Quinone-Based HAPs
This compound belongs to the class of quinone-based hypoxia-activated prodrugs, a group that includes other notable compounds such as mitomycin C (MMC), EO9 (Apaziquone), and AZQ. Mitomycin C is widely recognized as a prototype bioreductive agent, sharing structural similarities and a general mechanism of action with this compound.
However, comparative studies reveal important distinctions in their biological activities. This compound has been shown to be considerably less cytotoxic to aerobic EMT6 tumor cells than Mitomycin C, suggesting a potentially higher degree of hypoxia-selectivity. This differential toxicity may stem from variations in their susceptibility to futile redox cycling and the types of reactive species generated under different oxygen tensions. For instance, while both MMC and this compound can be activated by human FPT (flavin-containing monooxygenase) to cytotoxic species in living cells regardless of aeration, drugs that are highly sensitive to redox cycling and are primarily reduced via a one-electron mechanism tend to exhibit greater toxicity to hypoxic cells.
Further insights come from studies with structural analogues. BMY-25282, an analogue of mitomycin C, and BL-6783, an analogue of this compound, demonstrated differing capacities to generate oxygen free radicals following biological activation. BMY-25282, BL-6783, and Mitomycin C were observed to generate hydroxyl radicals, whereas this compound did not appear to form these radicals, indicating variations in their downstream cytotoxic pathways or efficiency of radical production.
A general challenge for quinone-based prodrugs is their potential to be activated by oxygen-insensitive two-electron reductases, which can compromise their hypoxia-selectivity by leading to activation even in normoxic conditions. This underscores the importance of the specific enzymatic pathways involved in activation and the balance between one-electron and two-electron reduction in determining a HAP's therapeutic window.
Theoretical Approaches in HAP Design and Optimization
The rational design and optimization of hypoxia-activated prodrugs, including this compound and its successors, are guided by several critical theoretical principles aimed at maximizing their therapeutic efficacy and minimizing off-target effects. Key design criteria for an ideal HAP encompass:
Pharmacokinetic Properties: An optimized HAP must possess favorable pharmacokinetic characteristics to ensure efficient delivery and adequate penetration into the hypoxic regions of solid tumors. This includes sufficient stability in the bloodstream to prevent premature activation or degradation before reaching the target site.
Selective Activation Profile: The prodrug should exhibit high selectivity, activating predominantly in severely hypoxic tumor tissues while remaining inert in moderately hypoxic or well-oxygenated normal tissues. This requires careful consideration of the prodrug's reduction potential and its interaction with specific tumor-associated oxidoreductases.
Stability to Oxygen Concentration-Independent Reductases: To maintain hypoxia-selectivity, the prodrug should be stable to reductases that can activate it irrespective of oxygen concentration, thereby preventing non-selective toxicity.
The activation mechanism for many HAPs, including quinone and nitroaromatic compounds, is initiated by a one-electron reduction by flavin-dependent oxidoreductases, forming an oxygen-sensitive radical. The one-electron reduction potential of the HAP is a crucial determinant, as compounds with potentials above approximately –400 mV can effectively compete with flavin cofactors for electron acceptance, thereby facilitating their activation.
Despite these well-defined design principles, the clinical translation of HAPs has encountered significant hurdles. The clinical development of several early HAPs, including this compound, tirapazamine, apaziquone, banoxantrone, PR-104, and RH1 (a distinct HAP, not Ginsenoside Rh1), has been discontinued. While some newer generation HAPs like evofosfamide (B1684547) and tarloxotinib (B1652920) bromide have advanced further, some have also failed to meet primary endpoints in late-stage clinical trials. These outcomes highlight ongoing challenges, which may include insufficient patient selection based on tumor hypoxia status, variability in the expression and activity of activating enzymes across individual tumors, and complexities related to the diffusion and stability of the activated cytotoxic species within the tumor microenvironment. Continued theoretical and preclinical research remains vital to refine HAP design and overcome these barriers for successful clinical implementation.
Q & A
Basic: What experimental models are recommended for studying Porfiromycin’s bioreductive activation under hypoxic conditions?
This compound’s bioreductive activation relies on hypoxia to generate cytotoxic alkylating species. Researchers should employ in vitro models such as:
- Hypoxic chambers (1–5% O₂) with tumor cell lines (e.g., A549 lung adenocarcinoma) to simulate tumor microenvironments .
- Rat liver homogenates or NADPH-generating systems to replicate hepatic metabolism, as these models identify primary metabolites like 2-methylamino-7-aminomitosene and dimeric adducts .
- DNA cross-linking assays using EcoRI-linearized pBR322 DNA to quantify interstrand cross-link (ISC) adduct formation under varying oxygen levels .
Basic: How do researchers validate this compound’s selective cytotoxicity in hypoxic vs. normoxic cells?
Methodological validation involves:
- Clonogenic survival assays to compare cell viability under hypoxia (1% O₂) vs. normoxia (21% O₂) .
- High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) to detect hypoxia-specific metabolites, such as phosphate adducts (e.g., 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate) .
- Flow cytometry to measure reactive oxygen species (ROS) generation, as hypoxia reduces ROS scavenging, enhancing this compound’s alkylation efficacy .
Advanced: How can conflicting data on this compound’s metabolite profiles across studies be reconciled?
Discrepancies arise due to variations in:
- Incubation conditions : Aerobic vs. anaerobic systems alter metabolite pathways. For example, 1-hydroxy metabolites are dominant under aerobic conditions, while dimeric adducts form in hypoxia .
- Enzyme sources : Rat liver NADPH-cytochrome c reductase vs. human hepatocyte systems may yield different metabolic byproducts .
- Analytical techniques : NMR and phosphatase digestion are critical for distinguishing diastereoisomers (e.g., 1,2-cis vs. 1,2-trans configurations) that HPLC alone cannot resolve .
Advanced: What strategies optimize this compound’s DNA cross-linking efficiency in resistant tumor models?
- Phosphine-mediated activation : Triethylphosphine (Et₃P) accelerates this compound’s solvolysis, enhancing ISC adduct formation by 3–5× compared to non-activated analogs .
- Structural modifications : Cyclic disulfide C8 iminothis compound derivatives (e.g., compound 6) improve DNA binding through nucleophile-assisted disulfide cleavage, increasing cytotoxicity in A549 cells under hypoxia .
- Combination therapies : Co-administration with hypoxia-inducible factor (HIF-1α) inhibitors may sensitize resistant cells by disrupting hypoxic adaptation pathways .
Advanced: What methodologies are recommended for quantifying this compound’s hepatic metabolites in preclinical studies?
- Metabolite extraction : Incubate this compound with rat liver S9 fractions in phosphate buffer (pH 7.4) containing NADPH for 60 minutes at 37°C .
- Chromatographic separation : Use reversed-phase HPLC with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Quantitative analysis : ESI-MS in positive ion mode (m/z 300–800) identifies metabolites, while NMR confirms stereochemistry .
Translational: How do preclinical models predict this compound’s clinical efficacy in solid tumors?
- Xenograft models : Subcutaneous tumors in nude mice (e.g., HT-29 colorectal cancer) treated with this compound (5–10 mg/kg, i.v.) show reduced tumor volume under hypoxia .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂ ~2.5 hours) and hepatic clearance rates to align dosing schedules with metabolic stability .
- Biomarker validation : Hypoxia markers (e.g., CA9, GLUT1) in tumor biopsies correlate with this compound response in phase III trials .
Methodological: What are the best practices for reporting this compound’s in vitro cytotoxicity data?
- Standardized metrics : Report IC₅₀ values with confidence intervals (e.g., A549 cells: IC₅₀ = 0.8 μM, 95% CI 0.6–1.1 μM under hypoxia) .
- Data tables : Include columns for oxygen concentration, exposure time, and solvent controls (see Table 1 example below) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; specify p-value thresholds (e.g., p < 0.05) .
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